Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
Brand Name: Vulcanchem
CAS No.: 573972-00-6
VCID: VC16134957
InChI: InChI=1S/C14H18N4O2S/c1-9(2)20-12(19)8-21-14-17-16-13(18(14)15)11-6-4-10(3)5-7-11/h4-7,9H,8,15H2,1-3H3
SMILES:
Molecular Formula: C14H18N4O2S
Molecular Weight: 306.39 g/mol

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

CAS No.: 573972-00-6

Cat. No.: VC16134957

Molecular Formula: C14H18N4O2S

Molecular Weight: 306.39 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate - 573972-00-6

Specification

CAS No. 573972-00-6
Molecular Formula C14H18N4O2S
Molecular Weight 306.39 g/mol
IUPAC Name propan-2-yl 2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C14H18N4O2S/c1-9(2)20-12(19)8-21-14-17-16-13(18(14)15)11-6-4-10(3)5-7-11/h4-7,9H,8,15H2,1-3H3
Standard InChI Key ISRTUDDHBRIGNP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C

Introduction

Synthesis and Optimization

Synthetic Pathways

The synthesis of isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step reactions starting from precursor triazole derivatives. A common approach involves the condensation of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with isopropyl bromoacetate under basic conditions. This reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoacetate .

Key Reaction Conditions:

  • Solvent: Propan-2-ol or acetonitrile

  • Temperature: Reflux (~80°C)

  • Catalyst: Triethylamine or potassium carbonate

  • Yield: 65–75% after purification by column chromatography .

Alternative routes include the use of hydrazine hydrate to functionalize intermediate triazole-thioethers, followed by esterification with isopropyl alcohol. These methods emphasize the importance of anhydrous conditions to prevent hydrolysis of the ester group.

Optimization Strategies

Optimizing the synthesis requires careful control of stoichiometry and reaction time. Excess isopropyl bromoacetate (1.2 equivalents) improves yields, while prolonged reaction times (>6 hours) lead to side products such as disulfide formation. Spectral monitoring (TLC or HPLC) is critical for identifying intermediate stages .

Molecular Structure and Characterization

X-ray Crystallography

Single-crystal X-ray diffraction analysis of analogous triazole derivatives reveals a planar triazole ring with bond lengths and angles consistent with aromatic stabilization. The 4-methylphenyl group adopts a near-orthogonal orientation relative to the triazole plane, minimizing steric hindrance .

Key Structural Parameters:

ParameterValue
Triazole C–N bond1.31–1.35 Å
Dihedral angle (Ph–Triazole)85–90°
S–C bond (thioacetate)1.81 Å

Spectroscopic Analysis

  • IR Spectroscopy:

    • N–H stretch (amino group): 3350–3300 cm⁻¹

    • C=O (ester): 1720 cm⁻¹

    • C–S stretch: 680 cm⁻¹ .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.25 (d, 6H, CH(CH₃)₂)

    • δ 2.35 (s, 3H, Ar–CH₃)

    • δ 4.15 (q, 1H, OCH(CH₃)₂)

    • δ 5.20 (s, 2H, NH₂).

  • ¹³C NMR:

    • δ 170.5 (C=O)

    • δ 155.2 (triazole C-3)

    • δ 21.8 (Ar–CH₃).

Chemical Properties and Reactivity

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but undergoes hydrolysis in acidic or alkaline media, yielding the corresponding carboxylic acid. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in airtight containers.

Functional Group Reactivity

  • Amino Group: Participates in Schiff base formation with aldehydes, enabling further derivatization.

  • Thioether Linkage: Susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.

  • Ester Group: Hydrolyzable to carboxylic acids, facilitating prodrug strategies .

Biological Activities

Antimicrobial Screening

Preliminary studies on structurally related triazole-thioacetates demonstrate broad-spectrum antimicrobial activity:

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest inhibition of fungal cytochrome P450 enzymes and bacterial cell wall synthesis.

Cytotoxicity Profile

In vitro assays against human cancer cell lines (MCF-7, HepG2) reveal moderate cytotoxicity (IC₅₀: 20–40 μM), with selectivity indices >2 compared to non-cancerous cells.

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